4-Hydroxy-4-phénylbutanoate d'éthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

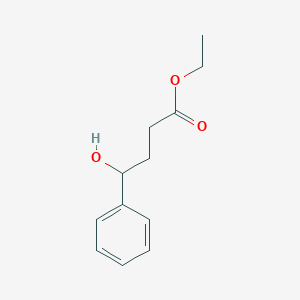

Ethyl 4-hydroxy-4-phenylbutanoate is an organic compound that serves as an important intermediate in the synthesis of various pharmaceuticals, particularly angiotensin-converting enzyme (ACE) inhibitors. These inhibitors are crucial in the treatment of hypertension and other cardiovascular diseases .

Applications De Recherche Scientifique

Ethyl 4-hydroxy-4-phenylbutanoate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used as an intermediate in the synthesis of ACE inhibitors, which are essential for managing hypertension and cardiovascular diseases . Additionally, it is used in the development of other pharmaceuticals and fine chemicals .

Mécanisme D'action

Target of Action

Ethyl 4-hydroxy-4-phenylbutanoate, also known as Ethyl ®-2-hydroxy-4-phenylbutanoate (®-HPBE), is primarily targeted towards the production of angiotensin-converting enzyme (ACE) inhibitors . ACE inhibitors are important prescriptive drugs for preventing the formation of angiotensin II and lowering blood pressure .

Mode of Action

The compound is produced via the biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to ®-HPBE with carbonyl reductases . This process involves the use of enzymes such as carbonyl reductase from Gluconobacter oxydans . The reduction process is stereoselective, resulting in the production of ®-HPBE with high enantioselectivity .

Biochemical Pathways

The biochemical pathway involved in the production of ®-HPBE is the reduction of OPBE. This reduction is catalyzed by carbonyl reductases, which are enzymes that can reduce a wide range of carbonyl compounds to their corresponding alcohols . The process is highly enantioselective, producing ®-HPBE with high enantiomeric excess .

Pharmacokinetics

It is known that the compound is a key precursor for the production of ace inhibitors . These drugs are typically administered orally and are absorbed in the gastrointestinal tract. They are metabolized in the liver and excreted in the urine .

Action Environment

The production of ®-HPBE via the reduction of OPBE is carried out in an interface bioreactor . This environment allows for the efficient and stereoselective reduction of OPBE to ®-HPBE . The process is environmentally benign and offers high catalytic efficiency .

Analyse Biochimique

Biochemical Properties

The biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate to Ethyl 4-hydroxy-4-phenylbutanoate involves carbonyl reductases . This process has several advantages, including high enantioselectivity, mild reaction conditions, high catalytic efficiency, and environmental benignity .

Cellular Effects

As a precursor to ACE inhibitors, Ethyl 4-hydroxy-4-phenylbutanoate plays a crucial role in preventing the formation of angiotensin II . Angiotensin II is a potent vasoconstrictor, meaning it narrows blood vessels and increases blood pressure . By inhibiting the production of this hormone, Ethyl 4-hydroxy-4-phenylbutanoate indirectly helps to lower blood pressure .

Molecular Mechanism

The molecular mechanism of Ethyl 4-hydroxy-4-phenylbutanoate involves its reduction to form a key intermediate in the production of ACE inhibitors . This reduction process is catalyzed by carbonyl reductases .

Temporal Effects in Laboratory Settings

In a laboratory setting, Ethyl 4-hydroxy-4-phenylbutanoate was produced via microbial reduction in an interface bioreactor . After incubation for 4 days, a significant amount of Ethyl 4-hydroxy-4-phenylbutanoate was obtained . The overall yield, chemical purity, and enantiomeric excess were 58%, 99.1%, and 90%, respectively .

Metabolic Pathways

Ethyl 4-hydroxy-4-phenylbutanoate is involved in the metabolic pathway leading to the production of ACE inhibitors . This pathway involves the reduction of ethyl 2-oxo-4-phenylbutanoate, catalyzed by carbonyl reductases .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The primary method for synthesizing ethyl 4-hydroxy-4-phenylbutanoate involves the biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate. This reduction is typically carried out using carbonyl reductases, which offer high enantioselectivity and efficiency under mild reaction conditions .

Industrial Production Methods: In industrial settings, the production of ethyl 4-hydroxy-4-phenylbutanoate is often achieved through microbial reduction in bioreactors. Specific strains of yeast, such as Rhodotorula minuta and Candida holmii, have been identified as effective biocatalysts for this process. The use of these microorganisms allows for high yields and enantiomeric excess .

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 4-hydroxy-4-phenylbutanoate primarily undergoes reduction reactions. The most common reaction is the reduction of ethyl 2-oxo-4-phenylbutanoate to produce the desired compound .

Common Reagents and Conditions: The reduction reactions typically involve the use of carbonyl reductases as biocatalysts. These enzymes operate under mild conditions, often at room temperature and neutral pH, making the process environmentally friendly .

Major Products Formed: The major product formed from the reduction of ethyl 2-oxo-4-phenylbutanoate is ethyl 4-hydroxy-4-phenylbutanoate, which is a key intermediate in the synthesis of ACE inhibitors .

Comparaison Avec Des Composés Similaires

- Ethyl 2-oxo-4-phenylbutanoate

- 2-hydroxy-4-phenylbutanoic acid

- 2-amino-4-phenylbutanoic acid

Uniqueness: Ethyl 4-hydroxy-4-phenylbutanoate is unique due to its high enantioselectivity and efficiency in the synthesis of ACE inhibitors. Its production via biocatalytic methods offers environmental benefits and high yields, making it a preferred intermediate in pharmaceutical synthesis .

Propriétés

IUPAC Name |

ethyl 4-hydroxy-4-phenylbutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-2-15-12(14)9-8-11(13)10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUIBZVQXJULPCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(C1=CC=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1-Pyrazin-2-ylpiperidin-4-yl)methyl]amine](/img/structure/B2462816.png)

![[1-(Benzylamino)-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2462822.png)

![4-(3-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazol-5-yl)-N,N-dimethylaniline](/img/structure/B2462833.png)

![N,N,5,6-tetramethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2462836.png)